N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N’-[2-(trifluoromethoxy)phenyl]urea is a complex organic compound that features a triazole ring fused with a pyridine ring, a methylsulfanyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with appropriate aldehydes or ketones.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Urea Linkage: The final step involves the reaction of the triazole-pyridine intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N’-[2-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or antiviral agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form non-covalent bonds with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-ylidene: This compound shares the triazole-pyridine core but lacks the methylsulfanyl and trifluoromethoxyphenyl groups.
3-Hydroxytriazolo[4,3-a]pyridine: Similar core structure but with a hydroxyl group instead of the methylsulfanyl group.
Uniqueness
N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of both the methylsulfanyl and trifluoromethoxyphenyl groups, which enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C18H18F3N5O2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C18H18F3N5O2S/c1-29-11-9-13(16-25-24-15-8-4-5-10-26(15)16)23-17(27)22-12-6-2-3-7-14(12)28-18(19,20)21/h2-8,10,13H,9,11H2,1H3,(H2,22,23,27)/t13-/m0/s1 |
InChI Key |
CUFIOMXAKCLCOV-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)NC3=CC=CC=C3OC(F)(F)F |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)NC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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